1-methyl-4-(sulfinylamino)benzene
Overview
Description
1-methyl-4-(sulfinylamino)benzene is a chemical compound with the molecular formula C7H9NOS. It belongs to the class of sulfinylamines and is characterized by the presence of a sulfinyl group (-SO) attached to the nitrogen atom of a benzenamine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(sulfinylamino)benzene typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic process and reducing waste generation . The classical method involves the condensation of sulfinyl chlorides with amines, although this can be challenging due to the instability and corrosiveness of sulfinyl chlorides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions using readily available thiols and amines. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonamides.
Reduction: Sulfides.
Substitution: Various substituted benzenamine derivatives.
Scientific Research Applications
1-methyl-4-(sulfinylamino)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-4-(sulfinylamino)benzene involves its interaction with molecular targets through its sulfinyl group. This group can participate in nucleophilic addition and substitution reactions, leading to the formation of various products. The compound’s effects are mediated by its ability to form stable intermediates and react with other molecules, influencing biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methyl-: Lacks the sulfinyl group, resulting in different reactivity and applications.
Benzenamine, 4-methyl-N-sulfonyl-: Contains a sulfonyl group (-SO2) instead of a sulfinyl group, leading to different chemical properties and uses.
Uniqueness
This uniqueness makes it valuable in various research and industrial contexts .
Properties
IUPAC Name |
1-methyl-4-(sulfinylamino)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c1-6-2-4-7(5-3-6)8-10-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHMRBYLBVCGDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=S=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166332 | |
Record name | Benzenamine, 4-methyl-N-sulfinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15795-42-3 | |
Record name | Benzenamine, 4-methyl-N-sulfinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015795423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Sulfinyl-p-toluidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4-methyl-N-sulfinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does N-Sulfinyl-p-toluidine react with formic acid?
A: N-Sulfinyl-p-toluidine reacts with formic acid in a process that follows second-order kinetics, meaning the reaction rate depends on the concentrations of both N-Sulfinyl-p-toluidine and formic acid. [] The activation energy for this reaction has been determined to be 15.1 kcal/mol. [] While the exact mechanism is still under investigation, NMR spectral data suggests a potential pathway for the reaction. []
Q2: Does N-Sulfinyl-p-toluidine participate in cycloaddition reactions?
A: While the provided research doesn't directly investigate N-Sulfinyl-p-toluidine in cycloaddition reactions, it explores the reactivity of the closely related compound N-sulfinylmethanesulfonamide with ketenimines. [] This reaction forms unstable [2+2] cycloadducts that readily hydrolyze into N,N’-disubstituted amidine derivatives. [] Interestingly, under high temperatures, N-sulfinylmethanesulfonamide can undergo an exchange reaction with diphenylketen-N-p-tolylimine, yielding N-Sulfinyl-p-toluidine as a product. [] This suggests potential for N-Sulfinyl-p-toluidine to participate in similar reactions under specific conditions, but further research is needed to confirm this.
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